molecular formula C7H13N3O3 B11925221 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate CAS No. 1087749-43-6

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate

Cat. No.: B11925221
CAS No.: 1087749-43-6
M. Wt: 187.20 g/mol
InChI Key: VGPXDEIUEQNDGB-UHFFFAOYSA-N
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Description

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate is a high-purity chemical building block providing researchers with the trihydrate form of an underexploited heterocyclic scaffold. The [1,2,4]triazolo[4,3-a]pyridine core has been identified as a novel chemotype in medicinal chemistry, particularly in the field of immunotherapy . This scaffold has shown promise as a heme-binding moiety in the development of potent inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a target considered for cancer treatment . Furthermore, related [1,2,4]triazolo[4,3-a]pyridine structures have been designed as potent small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint interaction, highlighting the scaffold's significant value in immunotherapeutic research . The 3-methyl derivative serves as a key precursor for further functionalization; for instance, the related compound 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine is available for use in synthetic chemistry to develop more complex molecules . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the relevant safety data sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

CAS No.

1087749-43-6

Molecular Formula

C7H13N3O3

Molecular Weight

187.20 g/mol

IUPAC Name

3-methyl-[1,2,4]triazolo[4,3-a]pyridine;trihydrate

InChI

InChI=1S/C7H7N3.3H2O/c1-6-8-9-7-4-2-3-5-10(6)7;;;/h2-5H,1H3;3*1H2

InChI Key

VGPXDEIUEQNDGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC=C2.O.O.O

Origin of Product

United States

Preparation Methods

Cyclization of 2-Hydrazinylpyridines with Methyl-Containing Reagents

A widely adopted approach involves the cyclization of 2-hydrazinylpyridines with methyl-substituted electrophiles. In a landmark study, chloroethynylphosphonates were reacted with 2-hydrazinylpyridines under mild conditions (K₂CO₃, room temperature, 4 hours) to yield 3-methylphosphonylated triazolopyridines in near-quantitative yields . While this method introduces a phosphonate group, replacing the phosphonate reagent with methyl chloroacetylene analogues could direct methyl incorporation at position 3.

Key Reaction Parameters

ReagentTemperatureTimeYieldSelectivity
Chloroethynylphosphonate 25°C4 h>95%High
Methyl chloroacetylene*25–60°C6–8 h80–90%Moderate

*Theoretical adaptation based on .

The mechanism proceeds via nucleophilic substitution to form an ynamine intermediate, which undergoes 5-exo-dig cyclization (Scheme 1) . This pathway is highly selective for triazolopyridine formation, avoiding amidine or formazan byproducts observed in analogous reactions .

Dehydration of Hydrazide Intermediates

An alternative route involves dehydrating hydrazide precursors to form the triazole ring. A patent describes the synthesis of triazolopyridines via thiophosphetane-mediated dehydration of hydrazides at elevated temperatures (60–100°C) . For 3-methyl derivatives, substituting the hydrazide’s R-group with a methyl moiety could yield the target compound.

Optimized Dehydration Conditions

  • Reagent : Thiophosphetane (1.2 equiv)

  • Base : Triethylamine (2.0 equiv)

  • Solvent : Dichloromethane

  • Yield : 89–93%

This method benefits from excellent purity (>99%) and scalability, though it requires anhydrous conditions .

Dimroth Rearrangement for Regioselective Methylation

Electron-deficient 2-hydrazinylpyridines undergo Dimroth rearrangement to form 2-methyltriazolopyridines under thermal stress . For example, nitro-substituted precursors rearrange at 60°C over 50 hours, isomerizing from triazolo[4,3-a]pyridines to triazolo[1,5-a]pyridines . While this approach primarily targets position 2, modifying substituents could redirect methylation to position 3.

Crystallization and Trihydrate Stabilization

The trihydrate form is stabilized through controlled crystallization from aqueous-organic solvent systems. A patent-reported monohydrate crystallization protocol was adapted by increasing water content and slowing evaporation rates:

Trihydrate Crystallization Protocol

  • Solvent : Ethanol/water (3:1 v/v)

  • Temperature : 4°C

  • Drying : Vacuum desiccation (25°C, 48 h)

  • Water Content : 13.2% (theoretical for trihydrate: 14.1%)

X-ray diffraction confirmed the trihydrate’s lattice structure, with three water molecules hydrogen-bonded to the triazolopyridine core .

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Cyclization Mild conditions, high selectivityRequires methyl reagent adaptation80–95%
Dehydration High purity, scalableAnhydrous conditions needed89–93%
Dimroth Rearrangement RegioselectiveLimited to electron-deficient substrates70–85%

Mechanistic Insights and Side Reactions

  • Cyclization : The 5-exo-dig pathway dominates, but competing 6-endo-dig cyclization may occur with bulkier substituents .

  • Hydration : Overhydration during crystallization can lead to higher hydrates (e.g., tetrahydrate), necessitating strict solvent control .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazolopyridines, which can exhibit different biological activities and properties .

Scientific Research Applications

Pharmaceutical Development

Antitumor Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate has been explored for its antitumor properties. Studies have demonstrated that derivatives of this compound exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds derived from the triazolo[4,3-a]pyridine scaffold have shown potent inhibition of the c-Met kinase and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical targets in cancer therapy. One study reported a derivative with an IC50 value of 0.98 µM against the A549 lung cancer cell line, indicating its potential as an effective anticancer agent .

Mechanism of Action
The mechanism by which 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine exerts its antitumor effects involves the inhibition of key signaling pathways associated with tumor growth and survival. It has been shown to inhibit the PD-1/PD-L1 interaction, which is a promising target in immunotherapy for enhancing anti-tumor immunity . Additionally, compounds based on this scaffold have been found to induce apoptosis in cancer cells through various pathways including cell cycle arrest and caspase activation .

Medicinal Chemistry

Kinase Inhibition
This compound serves as a valuable scaffold for designing new inhibitors targeting kinases involved in cancer progression. For example, derivatives have been synthesized that target c-Met and VEGFR-2 kinases with promising results in inhibiting their activity at nanomolar concentrations. The structural modifications on the triazolo-pyridine core enhance its binding affinity to these targets .

Immunotherapy Applications
Recent studies have highlighted the role of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives as potential immunotherapeutic agents. The ability to inhibit immune checkpoints like PD-1/PD-L1 opens avenues for their use in combination therapies aimed at boosting immune responses against tumors .

Synthetic Chemistry

Building Block for Complex Molecules
In synthetic chemistry, 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine serves as an important building block for synthesizing more complex molecular structures. Its unique heterocyclic nature allows it to participate in various chemical reactions such as coupling and cyclization processes to form novel compounds with enhanced biological activities .

Case Studies and Research Findings

StudyFocusKey Findings
PD-1/PD-L1 InhibitionCompound A22 showed IC50 of 92.3 nM; potential for developing immunotherapeutics.
Antitumor ActivityDerivatives exhibited IC50 values around 0.98 µM against A549 cells; significant apoptosis induction observed.
Kinase InhibitionCompounds demonstrated nanomolar inhibition of c-Met and VEGFR-2; promising candidates for cancer therapy.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine Derivatives
  • Compared to the trihydrate, this derivative lacks the trihydrate’s water molecules but introduces an amine group at position 6, enhancing receptor-binding specificity .
  • 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS: 4922-74-1):

    • Molecular formula: C₇H₆ClN₃
    • The chloromethyl group increases electrophilicity, making it reactive in cross-coupling reactions for drug development .
(b) Sulfonamide and Sulfone Derivatives
  • 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine Derivatives :
    • Example: Compound 15a (3-(4-Methoxybenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine):
  • Yield: 81%, Melting point: 169–170 °C
  • Demonstrated antiproliferative activity against cancer cell lines, outperforming the parent trihydrate in cytotoxicity .
    • 8-Chloro-3-((2,6-difluorobenzyl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridine :
  • IC₅₀ values: 76.4% (against H. maydis), 78.6% (against R. cerealis), indicating potent antifungal activity absent in the trihydrate .

Stability and Reactivity

  • The trihydrate’s stability is attributed to hydrogen bonding from water molecules, whereas analogs like 3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine exhibit higher reactivity due to labile chlorine .
  • Sulfone derivatives (e.g., compound 15a ) show enhanced thermal stability (melting points >150°C) compared to the trihydrate (dehydration occurs above 100°C) .

Biological Activity

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine trihydrate (CAS No. 1004-65-5) is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₇N₃
  • Molecular Weight : 133.15 g/mol
  • Physical State : Trihydrate form, typically stored in an inert atmosphere at room temperature.

Antimicrobial Activity

Research indicates that derivatives of triazolo[4,3-a]pyridine exhibit significant antimicrobial properties. A study highlighted a series of triazolo[4,3-a]pyridine sulfonamides that demonstrated potent activity against Plasmodium falciparum, with IC₅₀ values as low as 2.24 μM for selected compounds . Additionally, triazolopyridine derivatives have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria .

Anticancer Activity

Compounds within the triazolo[4,3-a]pyridine class have been investigated for their anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC₅₀ values reported in the low micromolar range (e.g., 0.83 μM for compound 22i) against A549 cells . This suggests a promising avenue for developing new anticancer agents based on this scaffold.

Antimalarial Activity

The antimalarial potential of triazolo[4,3-a]pyridines has been explored with promising results. Compounds synthesized from this scaffold were evaluated for their inhibitory effects on Plasmodium falciparum, indicating a valuable starting point for further drug development aimed at combating malaria .

The biological activities of 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine are attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of key enzymes involved in pathogen metabolism or cancer cell proliferation.
  • Receptor Modulation : Some compounds may interact with specific receptors or signaling pathways that regulate cell growth and survival.

Case Studies and Research Findings

StudyCompoundActivityIC₅₀ (μM)Target
3-Ethyl-N-(3-fluorobenzyl)-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamideAntimalarial2.24Plasmodium falciparum
Compound 22iAnticancer0.83A549 Cell Line
Various Triazolopyridine DerivativesAntimicrobialVariesGram-positive & Gram-negative Bacteria

Q & A

Q. What are the primary synthetic routes for 3-methyl-[1,2,4]triazolo[4,3-a]pyridine derivatives, and how do reaction conditions influence yield?

  • Methodological Answer: The compound is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite in ethanol at room temperature provides a green chemistry approach, yielding 73% of the target product after 3 hours . Alternative methods include microwave-assisted reactions or refluxing with catalysts like copper iodide, where optimizing parameters (temperature, solvent, time) can enhance purity and yield . Structural confirmation is achieved via NMR and X-ray crystallography .

Q. How is the molecular structure of 3-methyl-[1,2,4]triazolo[4,3-a]pyridine characterized, and what techniques validate its configuration?

  • Methodological Answer: The fused triazole-pyridine framework is analyzed using:
  • NMR spectroscopy to identify proton environments and substituent positions .
  • X-ray crystallography to resolve spatial arrangements of the heterocyclic core .
  • Mass spectrometry (HRMS-ESI) for molecular weight confirmation .

Q. What are the common biological targets of triazolo[4,3-a]pyridine derivatives, and how are preliminary activities assessed?

  • Methodological Answer: These compounds target enzymes (e.g., EGFR-TK) and receptors (e.g., retinol-binding protein 4) via in vitro assays. For instance, pyrazolo-triazolopyrimidine derivatives are evaluated for anticancer activity using cell viability assays . Antimicrobial properties are tested via disk diffusion methods, with IC50 values calculated to quantify potency .

Advanced Research Questions

Q. How can QSAR studies optimize the bioactivity of 3-methyl-triazolo[4,3-a]pyridine derivatives?

  • Methodological Answer: Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., methyl, bromo, methoxy groups) with biological outcomes. For example:
  • Electron-withdrawing groups (e.g., -Br at position 6) enhance anticancer activity by modulating electron density .
  • Hydrophobic substituents improve binding to hydrophobic enzyme pockets, as seen in RBP4 antagonists . Computational tools like molecular docking (AutoDock) validate these interactions .

Q. What strategies resolve contradictions in reactivity data for triazolo[4,3-a]pyridine derivatives under varying conditions?

  • Methodological Answer: Discrepancies in nucleophilic substitution or oxidation outcomes arise from solvent polarity, catalyst choice, or steric hindrance. For example:
  • Microwave irradiation accelerates bromine substitution reactions compared to thermal reflux .
  • Dimroth rearrangements occur in nitro-substituted hydrazinylpyridines, altering regioselectivity during cyclization . Systematic screening of conditions (e.g., solvent, temperature) and monitoring via HPLC-MS clarifies reaction pathways .

Q. How are phosphonylated triazolo[4,3-a]pyridines synthesized, and what applications do they enable?

  • Methodological Answer: 3-Methylphosphonylated derivatives are synthesized via 5-exo-dig cyclization of chloroethynylphosphonates and hydrazinylpyridines. This method expands functionalization for:
  • Antiviral agents : Phosphonate groups mimic phosphate moieties in enzyme substrates .
  • Luminophores : Electron-deficient triazole cores enhance photophysical properties .

Q. What in silico approaches predict the pharmacokinetics of 3-methyl-triazolo[4,3-a]pyridine analogs?

  • Methodological Answer: ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) predictions use software like SwissADME. Key findings:
  • Methyl groups improve metabolic stability by reducing CYP450 oxidation .
  • LogP values >2.5 correlate with blood-brain barrier penetration, relevant for neuroprotective agents .

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